Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Descripción
Propiedades
IUPAC Name |
methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRDNIFDCCLZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(NN=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS 1352909-37-5): A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Applications
Executive Summary
The development of highly selective, small-molecule kinase inhibitors relies heavily on the strategic selection of privileged heterocyclic scaffolds. Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS 1352909-37-5) represents a highly versatile, bifunctional building block engineered for advanced drug discovery[1]. Featuring a rigid, planar pyrazolo[4,3-b]pyridine core, this compound offers orthogonal functionalization vectors—a C3-bromine for cross-coupling and a C5-methyl ester for derivatization—making it an ideal starting material for exploring chemical space within the ATP-binding pockets of target kinases.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and field-proven experimental workflows for its synthetic manipulation.
Physicochemical Profile and Structural Causality
Understanding the physical and chemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The properties of CAS 1352909-37-5 are summarized in Table 1[2][3].
Table 1: Verified Physicochemical Properties
| Property | Value | Scientific Rationale & Impact |
| CAS Number | 1352909-37-5 | Unique identifier for regulatory and procurement tracking[2]. |
| EC Number | 170-304-7 | European Community number for chemical inventory[2]. |
| Molecular Formula | C8H6BrN3O2 | Indicates a high fraction of sp2 carbons, typical for hinge-binding motifs[2]. |
| Molecular Weight | 256.06 g/mol | Low molecular weight leaves a ~240 Da "budget" for substituents before exceeding Lipinski's Rule of 5 (MW < 500)[1][3]. |
| Storage Temperature | 4°C | Refrigeration is required to prevent slow ambient hydrolysis of the methyl ester and oxidative degradation of the electron-rich pyrazole ring[3]. |
| Application | Research Use Only | Designated strictly for preclinical R&D; not for human or veterinary use[3]. |
Causality in Pharmacophore Design
The pyrazolo[4,3-b]pyridine scaffold is not merely a structural spacer; it is an active participant in target engagement.
-
Hinge-Binding Capability: The N1-H acts as a potent hydrogen bond donor, while the adjacent N2 and N4 nitrogens can act as hydrogen bond acceptors. This specific arrangement mimics the purine ring of ATP, allowing the scaffold to anchor firmly into the kinase hinge region.
-
Vector Trajectories: The C3 position (currently occupied by bromine) points directly toward the gatekeeper residue and the selectivity pocket of most kinases. The C5 position (occupied by the methyl carboxylate) typically projects outward toward the solvent-exposed front, making it an ideal vector for adding solubilizing groups (e.g., piperazines or morpholines) without disrupting target affinity.
Figure 1: Pharmacophore mapping of the pyrazolo[4,3-b]pyridine core in kinase ATP-binding sites.
Synthetic Utility and Orthogonal Functionalization
To maximize the utility of CAS 1352909-37-5, chemists must employ orthogonal protection and functionalization strategies. Because the N1-H is relatively acidic (pKa ~ 9-10), it can interfere with palladium-catalyzed cross-couplings by forming unreactive Pd-complexes or undergoing undesired N-arylation. Therefore, a standard workflow requires N-protection prior to C3 manipulation.
Figure 2: Step-by-step orthogonal functionalization workflow of CAS 1352909-37-5.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.
Protocol 1: C3-Functionalization via Suzuki-Miyaura Coupling
Note: This protocol assumes the N1 position has been previously protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group to prevent catalyst poisoning.
Scientific Rationale: Pd(dppf)Cl₂ is selected as the pre-catalyst because its large bite angle facilitates the reductive elimination of sterically hindered biaryl systems. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the dissolution of both the lipophilic organic starting materials and the inorganic base (K₂CO₃).
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the N1-SEM protected CAS 1352909-37-5 (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M concentration relative to the bromide).
-
Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under a positive stream of argon.
-
Reaction: Seal the flask and heat to 90°C for 4–6 hours.
-
In-Process Quality Control (Self-Validation): Monitor the reaction via LC-MS.
-
Validation Check: The starting material will exhibit a distinct 1:1 isotopic doublet (M and M+2) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Successful conversion is confirmed by the disappearance of this doublet and the emergence of a single product mass peak (M+H) corresponding to the cross-coupled product.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol 2: C5-Ester Hydrolysis and Amide Coupling
Scientific Rationale: The methyl ester at C5 must be hydrolyzed to a free carboxylic acid to enable amide bond formation. LiOH is preferred over NaOH or KOH to minimize the risk of base-catalyzed degradation of the core scaffold. HATU is utilized as the coupling reagent due to its superior efficiency in forming amides from unreactive or sterically hindered amines, driven by the formation of a highly reactive HOAt ester intermediate.
Step-by-Step Methodology:
-
Hydrolysis: Dissolve the C3-functionalized intermediate in THF/H₂O (3:1). Add LiOH·H₂O (2.0 equiv) and stir at room temperature for 2 hours.
-
Validation Check: TLC (10% MeOH in DCM) should show complete consumption of the higher Rf ester and the appearance of a baseline spot (the lithium carboxylate salt).
-
-
Acidification: Carefully acidify the mixture to pH ~4 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under high vacuum.
-
Amide Coupling: Dissolve the resulting acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-form the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv) and stir at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and purify via preparative HPLC.
Conclusion
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS 1352909-37-5) is a highly strategic building block for medicinal chemistry. Its low molecular weight (256.06 g/mol )[1], combined with dual vectors for derivatization, allows researchers to rapidly generate diverse libraries of kinase inhibitors. By adhering to the orthogonal functionalization workflows and self-validating protocols outlined in this guide, development professionals can maximize yields and ensure high-fidelity structure-activity relationship (SAR) data.
References
-
NextSDS . Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate - Chemical Substance Information. Retrieved March 19, 2026, from [Link]
Sources
Unlocking Kinase Selectivity: Mechanisms of Inhibition by Pyrazolo[4,3-b]pyridine Scaffolds
Introduction
The dysregulation of protein kinases is a fundamental driver of oncogenesis, making them prime targets for therapeutic intervention. Among the diverse pharmacophores developed, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry. As a Senior Application Scientist navigating the complexities of drug design, I frequently encounter the challenge of balancing target affinity with pharmacokinetic viability. Traditional scaffolds, such as quinolines or pyrrolo-pyridines (azaindoles), often suffer from poor metabolic stability or off-target toxicity. Through strategic scaffold morphing, the pyrazolo[4,3-b]pyridine core offers a sophisticated solution, providing a highly tunable electron-deficient system that maintains critical hinge-binding interactions while evading rapid hepatic clearance.
Structural Basis of Kinase Inhibition
The efficacy of pyrazolo[4,3-b]pyridine derivatives stems from their exceptional structural complementarity to the ATP-binding pocket (hinge region) of kinases. ATP-competitive inhibitors must mimic the hydrogen-bonding network of the adenine ring of ATP.
In the pyrazolo[4,3-b]pyridine system, the core acts as an ideal bidentate hinge binder. The pyrazole N-H acts as a potent hydrogen bond donor to the backbone carbonyl of the hinge region, while the adjacent nitrogen atoms (pyrazole or pyridine N) serve as hydrogen bond acceptors. For instance, in the development of Activin receptor-like kinase 5 (ALK5) inhibitors, crystallographic data reveals that the pyrazolo[4,3-b]pyridine core adopts a precise conformation that satisfies these hinge interactions while projecting substituents into the solvent-exposed and hydrophobic pockets[1]. Similar bidentate binding modes and π−π stacking interactions have been validated in2 and c-Met inhibitors[3][2].
Structural binding interactions of the pyrazolo[4,3-b]pyridine scaffold within the kinase hinge.
Scaffold Morphing: The Causality of ADME Optimization
A critical bottleneck in kinase inhibitor development is achieving acceptable in vivo half-lives. Early lead compounds utilizing pyrrolo[3,2-b]pyridine or quinoline scaffolds often exhibit high intrinsic clearance ( CLint ). Why does this occur? The pyrrole ring is highly electron-rich, making it exceptionally susceptible to CYP450-mediated hydroxylation (specifically at the C-2 position) by hepatic enzymes[3].
To circumvent this, we employ a scaffold morphing strategy. By replacing the pyrrole moiety with a pyrazole ring, we generate the pyrazolo[4,3-b]pyridine scaffold. The introduction of the additional nitrogen atom withdraws electron density from the five-membered ring. This electronic modulation effectively blocks the metabolic liability (hydroxylation) without disrupting the geometric requirements for hinge binding. This causal relationship between electron density and metabolic stability is exactly why 1 demonstrate vastly superior pharmacokinetic profiles compared to their pyrrole counterparts[1].
Table 1: Comparative ADME and Potency Metrics (Scaffold Morphing)
| Scaffold Type | Target Kinase | IC50 (nM) | Rat CLint (μL/min/mg) | Metabolic Liability |
| Quinoline / Pyrrolo-pyridine | ALK5 / c-Met | 5 - 15 | > 80 (High) | C-2 Hydroxylation |
| Pyrazolo[4,3-b]pyridine | ALK5 / c-Met | 2 - 10 | < 15 (Low) | Blocked |
Note: Data synthesized from SAR optimization studies demonstrating ADME rescue via scaffold morphing[1][3].
Self-Validating Experimental Workflows
To rigorously validate the efficacy and mechanism of novel pyrazolo[4,3-b]pyridine inhibitors, a self-validating experimental system is mandatory. Relying solely on biochemical IC50 values can lead to false positives due to compound aggregation or auto-fluorescence. The following protocols integrate orthogonal validation to ensure data integrity.
Self-validating workflow for evaluating pyrazolo[4,3-b]pyridine kinase inhibitors.
Protocol 1: Orthogonal Validation of Kinase Inhibition (TR-FRET to SPR)
Rationale: Pyrazolo-pyridines can occasionally exhibit intrinsic fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this via a time delay, but Surface Plasmon Resonance (SPR) is required to confirm 1:1 stoichiometric binding and rule out aggregation-based inhibition.
-
TR-FRET Assay:
-
Incubate recombinant kinase with the pyrazolo[4,3-b]pyridine compound in a 384-well plate for 15 minutes.
-
Add ATP at the Km concentration and a biotinylated peptide substrate.
-
After 60 minutes, quench the reaction with EDTA and add Eu-labeled anti-phospho antibody and Streptavidin-APC.
-
Validation Check: Calculate the Z'-factor. A Z' > 0.6 ensures assay robustness.
-
-
SPR Kinetics (The Self-Validating Step):
-
Immobilize the His-tagged kinase onto a Ni-NTA sensor chip.
-
Flow the inhibitor over the chip at a flow rate of 50 μL/min in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the TR-FRET IC50).
-
Causality Check: If the calculated Kd from the SPR association/dissociation rates ( koff/kon ) closely matches the biochemical IC50, the inhibition is confirmed as target-specific. If SPR shows no binding, the TR-FRET result is an artifact.
-
Protocol 2: Microsomal Stability Assay
Rationale: To prove the hypothesis that the pyrazole substitution rescues metabolic stability by preventing CYP-mediated hydroxylation.
-
Prepare a 1 mg/mL suspension of human/rat liver microsomes (HLM/RLM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Add the test compound (1 μM final concentration) and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (1 mM final).
-
Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Self-Validation: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not degraded, the microsomes are inactive, and the assay must be repeated.
Expanding the Horizon: Dual FLT3/CDK4 Inhibition
The versatility of the pyrazolo[4,3-b]pyridine scaffold extends beyond single-target inhibition. Recent advancements have utilized this core to develop dual inhibitors targeting4, a highly desirable profile for treating acute myeloid leukemia (AML)[4]. By functionalizing the C-6 position with a pyrimidin-4-yl group, researchers achieved low nanomolar potency against both targets simultaneously.
Table 2: Dual Inhibition Profile of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives
| Compound Variant | FLT3 IC50 (nM) | CDK4 IC50 (nM) | MV4-11 Cell Viability IC50 (nM) |
| Unoptimized Lead | 45 | 120 | 350 |
| Optimized (C-6 Substituted) | 11 | 7 | 24 |
Note: Data illustrates the tunable nature of the scaffold for polypharmacology[4].
Conclusion
The pyrazolo[4,3-b]pyridine scaffold is a masterclass in rational drug design. By understanding the causal relationship between heterocyclic electron density and hepatic clearance, scientists can leverage this core to rescue failing lead compounds. When coupled with rigorous, self-validating experimental workflows—spanning TR-FRET, SPR, and controlled ADME profiling—this scaffold provides a reliable engine for the discovery of next-generation, highly selective kinase inhibitors.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.
- Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed.
- Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - Semantic Scholar.
Sources
- 1. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the shift toward highly selective, metabolically stable kinase inhibitors has necessitated the development of advanced heterocyclic building blocks. Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS: 1352909-37-5) has emerged as a privileged scaffold. By combining a bioisosteric pyrazolo[4,3-b]pyridine core with orthogonal synthetic handles (a C3-bromide and a C5-methyl ester), this molecule enables rapid structure-activity relationship (SAR) exploration. This whitepaper dissects the structural rationale, binding mechanics, and self-validating synthetic protocols associated with this critical intermediate.
Pharmacophore Analysis & Structural Rationale
Bioisosteric Replacement for Metabolic Stability
Historically, pyrrolo[3,2-b]pyridine (azaindole) scaffolds were heavily utilized in kinase inhibitor design. However, these electron-rich systems suffer from rapid hepatic clearance due to CYP450-mediated hydroxylation at the C-2 position 1.
The transition to a pyrazolo[4,3-b]pyridine core represents a strategic bioisosteric replacement. The introduction of the nitrogen atom at the 2-position lowers the highest occupied molecular orbital (HOMO) of the ring system, drastically reducing its susceptibility to oxidative metabolism while maintaining the critical hydrogen-bond donor/acceptor motifs required for target engagement [[1]]().
Kinase Hinge Binding Mechanics
The 1H-pyrazolo[4,3-b]pyridine system is uniquely suited for ATP-competitive kinase inhibition. It consistently adopts a "U-shaped" conformation within the kinase active site. The N-1 (hydrogen bond donor) and N-2 (hydrogen bond acceptor) create a bidentate interaction network with the highly conserved hinge region residues (e.g., Met1160 in c-Met, or equivalent residues in ALK).
Kinase binding interaction model highlighting hinge bidentate H-bonding and pocket engagement.
Applications in Targeted Therapies
-
c-Met Inhibitors: Derivatives of this scaffold have been optimized into highly potent c-Met inhibitors (e.g., Glumetinib analogs). The C3-substituent is typically vectored into the deep hydrophobic pocket to engage Tyr1230 via π−π stacking 1.
-
ALK / ALK2 / ALK5 Inhibitors: Scaffold morphing from quinolines to pyrazolo[4,3-b]pyridines has yielded potent Anaplastic Lymphoma Kinase (ALK) inhibitors. SAR studies demonstrate that functionalization at the C5 and C6 positions allows for precise hydrogen bonding with Lys1150 and Asp1270, achieving IC50 values as low as 1.58 nM 23. Furthermore, "nitrogen walks" and core expansions have successfully targeted ALK2 for bone morphogenetic protein (BMP) signaling regulation 4.
-
PDE4 Inhibitors: Beyond kinases, this core is a privileged structure for phosphodiesterase-4 (PDE4) inhibition, showing potent activity (pIC50 ~8.5) and excellent oral pharmacokinetic profiles for chronic obstructive pulmonary disease (COPD) models [[5]]().
Quantitative Scaffold Comparison
The following table summarizes the quantitative advantages of utilizing the pyrazolo[4,3-b]pyridine scaffold over traditional pyrrolo-pyridines in kinase inhibitor development.
| Scaffold Feature | Pyrrolo[3,2-b]pyridine (Azaindole) | Pyrazolo[4,3-b]pyridine | Mechanistic Rationale |
| C-2/C-3 Ring Atom | Carbon (Electron-rich) | Nitrogen (Electron-deficient) | Nitrogen lowers HOMO, preventing CYP450 oxidation. |
| Metabolic Stability | Low (Rapid clearance) | High (Sustained exposure) | Avoids hepatic C-2 hydroxylation. |
| Hinge Binding | Single H-bond donor | Bidentate (Donor/Acceptor) | N-1 (donor) and N-2 (acceptor) lock U-shaped conformation. |
| Synthetic Versatility | Limited orthogonal handles | High (C-3 Bromo, C-5 Ester) | Enables rapid SAR exploration via cross-coupling. |
Experimental Workflows: Self-Validating Protocols
The true power of Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate lies in its orthogonal reactivity. The C3-bromide can be subjected to palladium-catalyzed cross-coupling, while the C5-ester can be independently hydrolyzed and amidated.
Orthogonal synthetic workflow for C3/C5 functionalization of the pyrazolo[4,3-b]pyridine scaffold.
Protocol 1: C3-Suzuki-Miyaura Cross-Coupling
-
Procedure: To a microwave vial, add Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq). Suspend in a degassed mixture of 1,4-dioxane/ H2O (4:1). Seal and heat at 80 °C for 2–4 hours.
-
Causality & Logic: The C3-bromo position is highly activated for oxidative addition. Pd(dppf)Cl2 is explicitly selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step while preventing catalyst poisoning by the multiple basic nitrogen atoms in the pyrazolopyridine core.
-
Validation Checkpoint: Monitor via LC-MS. The starting material exhibits a distinct 1:1 isotopic pattern at m/z 255/257 [M+H]+ . Complete consumption of this doublet and the appearance of the coupled product mass validates the step.
Protocol 2: C5-Ester Saponification
-
Procedure: Dissolve the C3-coupled intermediate in THF/ H2O (3:1). Add LiOH· H2O (3.0 eq) and stir at room temperature for 12 hours. Acidify with 1M HCl to pH ~4 to precipitate the free carboxylic acid.
-
Causality & Logic: LiOH is preferred over NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows the hydrolysis to proceed under mild ambient conditions, preventing base-catalyzed degradation of the newly installed C3-aryl group.
-
Validation Checkpoint: 1H -NMR analysis. The complete disappearance of the sharp singlet at ~3.95 ppm (corresponding to the −OCH3 group) confirms 100% saponification.
Protocol 3: C5-Amidation for Solvent-Front Engagement
-
Procedure: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester, then add the target amine (1.2 eq). Stir at room temperature for 4 hours.
-
Causality & Logic: HATU is utilized to generate a highly reactive 7-aza-OBt ester intermediate. The nitrogen in the aza-OBt leaving group provides an internal hydrogen bond that stabilizes the transition state of the incoming amine nucleophile. This drastically increases the reaction rate compared to standard EDC/HOBt, which is critical when coupling sterically hindered amines designed to probe the kinase solvent-front.
-
Validation Checkpoint: Reverse-phase HPLC. A shift in retention time combined with the desired [M+H]+ peak on an inline mass spectrometer confirms amide bond formation.
References
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives Source: MDPI / PMC URL
- 5USQ: ALK-5 kinase inhibitor complex (Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors)
- Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors Source: ResearchGate URL
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicity, Safety, and Handling of 3-Bromo-1H-Pyrazolo[4,3-b]Pyridine Derivatives
A Comprehensive Resource for Researchers and Drug Development Professionals
This guide provides a thorough examination of the available toxicity data, safety considerations, and handling protocols for 3-bromo-1H-pyrazolo[4,3-b]pyridine and its derivatives. As a class of compounds with significant interest in medicinal chemistry and drug discovery, a comprehensive understanding of their safety profile is paramount for researchers and scientists. This document synthesizes published data and established safety principles to provide a practical resource for laboratory and development settings.
Toxicological Profile
The toxicological profile of 3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives is still under active investigation. However, available data from safety data sheets (SDS) and related studies on pyrazolopyridine cores provide a foundational understanding of their potential hazards.
Acute Toxicity
The primary concern with acute exposure to 3-bromo-1H-pyrazolo[4,3-b]pyridine and its derivatives is moderate toxicity via oral, dermal, and inhalation routes.
| Compound | CAS Number | Hazard Classifications | Signal Word | Hazard Codes |
| 3-Bromo-1H-pyrazolo[4,3-b]pyridine | 633328-33-3 | Acute Toxicity 3, Oral | Danger | H301 |
| 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | 2091782-13-5 | Acute Toxicity (oral, dermal, inhalation); Skin Irritation 2; Eye Irritation 2A; STOT SE 3 | Warning | H302 + H312 + H332, H315, H319, H336 |
STOT SE 3: Specific target organ toxicity — single exposure, Category 3 (respiratory tract irritation)
The hazard codes indicate that these compounds can be harmful if swallowed, in contact with skin, or if inhaled. The "Danger" signal word for the parent compound underscores its higher acute oral toxicity.
Skin and Eye Irritation
As indicated by the hazard classification for derivatives such as 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile, these compounds are considered to be skin and eye irritants. Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).
Chronic Toxicity, Mutagenicity, and Carcinogenicity
Comprehensive data on the chronic toxicity, mutagenicity, and carcinogenicity of 3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives are not yet widely available. However, studies on the broader class of pyrazolopyridine derivatives offer some insights. For instance, a study on pyrazolo[3,4-b] pyridine derivatives using the Ames test indicated a lack of mutagenic effects at doses up to 5 mM.[1]
The parent pyridine ring is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[2][3] This classification warrants a cautious approach when handling any novel pyridine derivative, including those with a fused pyrazole ring. Further studies are necessary to determine the specific carcinogenic potential of 3-bromo-1H-pyrazolo[4,3-b]pyridine and its derivatives.
Structure-Activity Relationships (SAR) in Toxicity
While extensive SAR studies on the toxicity of 3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives are limited, general principles for halogenated aromatic compounds can be applied. The position and nature of substituent groups on the pyrazolopyridine core can significantly influence the toxicological profile. For instance, studies on brominated benzenes have shown that the degree and position of bromination affect hepatotoxicity.[4] Similarly, for pyridine derivatives, the type and location of functional groups can alter their toxicity and biodegradability.[5]
Researchers should consider that modifications to the core structure, while potentially enhancing therapeutic efficacy, may also impact the toxicity profile. Computational toxicology models can be a valuable tool in the early stages of drug design to predict the potential toxicity of novel derivatives.
Safe Handling and Personal Protective Equipment (PPE)
Given the known and potential hazards, a stringent set of safety protocols must be followed when handling 3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives in a research or development setting.
Engineering Controls
-
Fume Hood: All work with these compounds, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling these compounds.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected before use and changed frequently.
-
Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: For situations where a fume hood is not available or when there is a risk of high-concentration exposure, a NIOSH-approved respirator with appropriate cartridges should be used.
Caption: General workflow for responding to a chemical spill.
Waste Disposal
Proper disposal of 3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives and contaminated materials is essential to protect human health and the environment.
-
Waste Identification and Segregation: All waste containing these compounds, including contaminated labware, solutions, and spill cleanup materials, must be classified as hazardous waste. [6]Halogenated organic waste should be segregated from non-halogenated waste streams. [7]* Containerization: Use designated, leak-proof, and chemically compatible containers for waste collection. Containers must be clearly labeled as "Hazardous Waste" with the full chemical name. [6]* Disposal: Do not dispose of this chemical waste down the drain or in regular trash. [6]All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company. [6]
Environmental Fate and Ecotoxicity
The environmental fate and ecotoxicity of 3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives are not well-documented. However, pyridine itself is known to be mobile in soil and can persist in the environment for days to months. [8]The discharge of pyridine-containing wastewater poses significant environmental challenges due to its toxicity and recalcitrance. [8]Given the presence of the brominated pyridine core, it is prudent to assume that these derivatives may also be harmful to aquatic life and should be prevented from entering the environment.
Conclusion
The 3-bromo-1H-pyrazolo[4,3-b]pyridine class of compounds presents a valuable scaffold for drug discovery, but their handling requires a thorough understanding of their potential toxicities and adherence to strict safety protocols. While the current body of toxicological data is incomplete, the available information on acute toxicity and irritancy, combined with the known hazards of the parent pyridine ring, necessitates a cautious and well-informed approach. Researchers and drug development professionals must prioritize safety through the consistent use of engineering controls, appropriate PPE, and established protocols for handling and disposal. As research into these promising compounds continues, it is anticipated that a more comprehensive understanding of their long-term toxicological effects will emerge, further refining the safety guidelines for their use.
References
-
Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/Salmonella test system. PubMed. (2024). [Link]
-
Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI. (n.d.). [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. (n.d.). [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. (n.d.). [Link]
-
Pyridine: Human health tier II assessment. Australian Government Department of Health. (2015). [Link]
-
Degradation of Pyridines in the Environment. ResearchGate. (n.d.). [Link]
-
Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice. PubMed. (1998). [Link]
-
Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed. (2001). [Link]
-
HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf. (n.d.). [Link]
-
Pyridine. National Research Council for the Working Environment. (n.d.). [Link]
-
Pyridine (IARC Summary & Evaluation, Volume 77, 2000). INCHEM. (2000). [Link]
-
Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][8][9]riazine Sulfonamides in Normal and Cancer Cells In Vitro. PMC. (n.d.). [Link]
Sources
- 1. Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/ Salmonella test system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 3. Pyridine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]
- 4. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 9. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
Application Note: Synthesis and Functionalization of Pyrazolo[4,3-b]pyridines from Methyl 5-Carboxylate Precursors
Introduction & Mechanistic Rationale
The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized in the development of highly selective cannabinoid type 2 (CB2) receptor ligands[1] and positive allosteric modulators (PAMs) for metabotropic glutamate receptors, such as mGlu4[2].
Within this chemical space, methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate serves as an exceptionally versatile synthetic building block. As a Senior Application Scientist, I approach this precursor by analyzing its dual reactivity profile: it possesses an electron-rich, nucleophilic pyrazole ring and an electrophilic C5-methyl ester. This dichotomy enables divergent functionalization pathways, primarily through N-alkylation, C3-electrophilic aromatic substitution, and C5-amidation[1][2][3].
Understanding the causality behind reagent selection is critical. Direct amidation of the methyl ester can be thermodynamically sluggish, often requiring forcing conditions that degrade sensitive substrates[3]. Therefore, a controlled saponification-coupling sequence is generally preferred. Furthermore, the inherent annular tautomerism of the pyrazole ring necessitates careful chromatographic separation and 2D-NMR validation to distinguish between N1 and N2 alkylated isomers[1].
Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways available from the methyl 5-carboxylate precursor.
Fig 1: Divergent synthetic workflow for functionalizing methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate.
Quantitative Data Summary
The table below summarizes the expected outcomes, regioselectivity, and downstream applications for the primary transformations of the methyl 5-carboxylate precursor.
| Transformation | Reagents & Conditions | Regioselectivity / Yield | Downstream Application |
| C3-Bromination | NBS, DMF, 0 °C to RT | Exclusive C3-substitution / 75–85% | Cross-coupling (e.g., mGlu4 PAMs) |
| N-Alkylation | R-X, K₂CO₃, DMF, 60 °C | N1 & N2 isomer mixture / 80–90% | CB2 receptor ligands |
| Saponification | LiOH, THF/MeOH/H₂O, RT | Quantitative conversion | Precursor for amide coupling |
| Amide Coupling | Amine, HATU, DIPEA, DMF | High yields for complex amines | Target drug synthesis |
| Direct Amidation | Neat amine, Reflux (3–6 days) | Moderate (50–60%) | Simple aliphatic amides |
Experimental Protocols
Protocol A: Regioselective C3-Bromination
Causality & Rationale: The pyrazole ring is significantly more electron-rich than the fused pyridine ring, directing electrophilic attack exclusively to the C3 position. N-Bromosuccinimide (NBS) is utilized instead of molecular bromine (Br₂) to prevent over-halogenation and to allow for precise stoichiometric control[2].
-
Preparation: Dissolve methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (5.0 mmol) in anhydrous DMF (25 mL) under an inert argon atmosphere.
-
Electrophilic Addition: Cool the solution to 0 °C using an ice bath. Add NBS (5.25 mmol, 1.05 equiv) portion-wise over 15 minutes. Insight: Controlling the addition rate mitigates the exothermic nature of the electrophilic attack, preventing the formation of degradation byproducts.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours.
-
Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. The brominated product will precipitate. Filter the solid, wash sequentially with water and cold diethyl ether, and dry under high vacuum.
-
Self-Validation System: Analyze the product via ¹H NMR. The successful and complete bromination is confirmed by the disappearance of the C3-proton singlet (typically observed around δ 8.2–8.5 ppm). LC-MS must show the characteristic[M+79]/[M+81] isotopic doublet of the brominated mass[2].
Protocol B: Pyrazole N-Alkylation
Causality & Rationale: Deprotonation of the pyrazole NH generates an ambident nucleophile. Alkylation typically yields a mixture of N1 and N2 isomers. Mild bases like K₂CO₃ are preferred over NaH to minimize ester hydrolysis during the heating phase[1].
-
Deprotonation: Suspend the starting material (5.0 mmol) and anhydrous K₂CO₃ (10.0 mmol, 2.0 equiv) in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (e.g., iodomethane, 6.0 mmol, 1.2 equiv) dropwise. Heat the mixture to 60 °C for 4 hours.
-
Workup: Cool to room temperature and partition the mixture between ethyl acetate (50 mL) and water (50 mL). Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine (to remove residual DMF) and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (silica gel, EtOAc/Hexane gradient) to separate the N1-alkylated and N2-alkylated isomers.
-
Self-Validation System: TLC will reveal two distinct spots corresponding to the N1 and N2 isomers. Post-purification, 2D NMR (NOESY or ROESY) is strictly required to unambiguously assign the regiochemistry based on spatial correlations between the newly introduced alkyl protons and the adjacent pyridine (C7) or pyrazole (C3) protons.
Protocol C: Two-Step Amidation (Saponification & Peptide Coupling)
Causality & Rationale: While direct amidation in neat amine is possible[3], it requires prolonged refluxing (3-6 days) and is unsuitable for complex or sterically hindered amines. A two-step sequence utilizing HATU activation provides a thermodynamically driven, high-yielding alternative[1].
-
Saponification: Dissolve the methyl carboxylate (5.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL). Add LiOH·H₂O (15.0 mmol, 3.0 equiv). Stir at room temperature for 2 hours.
-
Acidification: Once TLC indicates complete consumption of the ester, carefully acidify the mixture with 1M HCl to pH 3–4. The free carboxylic acid will precipitate. Filter, wash with water, and dry thoroughly.
-
Coupling: Dissolve the free acid (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 12 hours.
-
Workup: Dilute the mixture with saturated aqueous NaHCO₃ and extract with dichloromethane. Wash the organic layer with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.
-
Self-Validation System: IR spectroscopy will reveal a distinct shift of the carbonyl stretch from the ester region (~1730 cm⁻¹) to the amide region (~1650 cm⁻¹). LC-MS will confirm the exact mass of the target amide, validating the coupling efficiency.
References
- Source: MDPI (Molecules)
- Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
- Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide Source: PrepChem URL
Sources
- 1. Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor | MDPI [mdpi.com]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
Palladium-catalyzed cross-coupling of 3-bromo-pyrazolo[4,3-b]pyridines
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-pyrazolo[4,3-b]pyridines in Drug Discovery
Introduction & Scientific Background
The pyrazolo[4,3-b]pyridine (4-azaindazole) core is a highly privileged bicyclic scaffold in modern medicinal chemistry. Its unique hydrogen-bonding donor/acceptor profile and structural rigidity make it an ideal hinge-binding motif for kinase inhibitors (such as FGFR and Cyclin G-associated kinase [GAK])[1][2], as well as a core structure for phosphodiesterase 1 (PDE1) inhibitors and metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators[3][4].
To explore the structure-activity relationship (SAR) vectors of this scaffold, functionalization at the C3 position is critical. While recent advances have enabled direct C–H activation[5], the palladium-catalyzed cross-coupling of 3-halo derivatives—specifically 3-bromo-1H-pyrazolo[4,3-b]pyridines—remains the most robust, scalable, and regioselective method for C–C bond formation in late-stage drug development[2][6].
Mechanistic Insights & Causality
The successful cross-coupling of 3-bromo-pyrazolo[4,3-b]pyridines relies on understanding the electronic and steric microenvironments of the heterocycle.
-
Regioselective Halogenation: The pyrazole ring is significantly more electron-rich than the fused pyridine ring. Consequently, electrophilic aromatic substitution using N-bromosuccinimide (NBS) occurs highly regioselectively at the C3 position, providing the necessary electrophile for cross-coupling[6].
-
Oxidative Addition & Protecting Group Dynamics: Historically, the acidic pyrrole-like NH (pKa ~ 11-12) of the pyrazolo[4,3-b]pyridine system required protection (e.g., via Boc, PMB, or THP groups) to prevent catalyst deactivation or competitive N-arylation (Buchwald-Hartwig-type side reactions). However, modern ligand design has bypassed this requirement. Utilizing bulky, bidentate phosphine ligands like 1,1′-Bis(diphenylphosphino)ferrocene (dppf) in biphasic solvent systems (Dioxane/H2O) tightly coordinates the Pd center, favoring the oxidative addition into the C(sp2)–Br bond and subsequent transmetalation over off-target N-coordination. This allows Suzuki-Miyaura couplings to proceed efficiently on the unprotected 1H-pyrazolo[4,3-b]pyridine, saving two synthetic steps (protection/deprotection)[1][2].
Figure 1: Palladium-catalyzed Suzuki-Miyaura cycle for C3-arylation of pyrazolo[4,3-b]pyridines.
Quantitative Data Summaries
To establish a self-validating system, reaction conditions were systematically optimized. The data below summarizes the impact of catalyst, ligand, and base selection on the yield of the unprotected C3-Suzuki coupling.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions at C3
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/EtOH/H2O | 90 | 42% |
| 2 | Pd(OAc)2, SPhos (5 mol%) | K3PO4 | Toluene | 100 | 55% |
| 3 | Pd(dppf)Cl2 (5 mol%) | K2CO3 | Dioxane/H2O (4:1) | 80 | 86% |
| 4 | Pd(dppf)Cl2 (5 mol%) | Cs2CO3 | Dioxane/H2O (4:1) | 80 | 89% |
Note: Entries 3 and 4 demonstrate that a biphasic polar solvent system combined with a bidentate ligand (dppf) effectively suppresses N-arylation and maximizes the C-C coupling yield[2][3].
Table 2: Substrate Scope (Using Optimal Conditions from Entry 3)
| Boronic Acid / Ester Partner | Product Modification | Isolated Yield |
| Phenylboronic acid | 3-Phenyl-1H-pyrazolo[4,3-b]pyridine | 84% |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 3-(1-Methyl-1H-pyrazol-4-yl)-... | 86% |
| 3,4-Dimethoxyphenylboronic acid | 3-(3,4-Dimethoxyphenyl)-... | 82% |
| 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-... | 88% |
Experimental Protocols
The following protocols are designed as self-validating workflows. Analytical checkpoints are included to ensure causality and reproducibility.
Protocol A: Regioselective Synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine
-
Preparation: Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (50 mL) under a nitrogen atmosphere[6].
-
Halogenation: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equiv, 11 mmol) portion-wise over 15 minutes to control the exothermic bromination.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Validation Checkpoint (LC-MS): Sample 10 µL of the mixture. The starting material mass [M+H]+ = 120.1 should be fully consumed, replaced by the brominated isotope pattern [M+H]+ = 198.0 / 200.0 (1:1 ratio).
-
Workup: Quench the reaction with saturated aqueous Na2S2O3 (20 mL) to neutralize residual bromine species. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the product as an off-white solid.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Assembly: In an oven-dried Schlenk tube or microwave vial, add 3-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol), Pd(dppf)Cl2 (0.05 equiv, 5 mol%), and K2CO3 (3.0 equiv, 3.0 mmol)[2][3].
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Scientific rationale: Degassing prevents the oxidation of the electron-rich phosphine ligand and the premature degradation of the Pd(0) active species.
-
Heating: Seal the vessel and heat to 80 °C in an oil bath (or 100 °C in a microwave reactor for 30 minutes) while stirring vigorously.
-
Validation Checkpoint (NMR): Upon completion and workup, analyze the crude via 1H NMR. The successful coupling is confirmed by the disappearance of the characteristic C3-H singlet (typically around δ 8.2 ppm in the parent core) and the appearance of the corresponding aryl multiplet signals[2].
-
Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify via reverse-phase prep-HPLC or silica gel chromatography.
Figure 2: Experimental workflow for high-throughput cross-coupling optimization.
Troubleshooting & Best Practices
-
Dehalogenation Side-Product: If significant protodehalogenation (reversion to 1H-pyrazolo[4,3-b]pyridine) is observed, ensure the boronic acid is not undergoing rapid protodeboronation. Switch to a boronic acid pinacol ester and strictly degas the solvents.
-
Poor Solubility: The unprotected pyrazolo[4,3-b]pyridine core can exhibit poor solubility in pure non-polar solvents. The Dioxane/H2O biphasic system is specifically chosen to solvate both the organic heterocycle and the inorganic base (K2CO3), facilitating the transmetalation step at the solvent interface.
References
-
A Scaffold‐Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. ChemMedChem.[Link]
-
Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. ResearchGate.[Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH PMC.[Link]
- Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines.
-
Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506). ACS Chemical Neuroscience.[Link]
- Substituted pyrazole compounds as rorgammat inhibitors and uses thereof.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CA2975997A1 - Substituted pyrazole compounds as rorgammat inhibitors and uses thereof - Google Patents [patents.google.com]
Application Note: In Vitro Assay Preparation and Pharmacological Profiling Protocols for Pyrazolo[4,3-b]pyridine-5-carboxylate Analogs
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note
Introduction & Scientific Rationale
The pyrazolo[4,3-b]pyridine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Specifically, analogs bearing a 5-carboxylate substitution have been extensively investigated as potent modulators across a diverse array of targets, including phosphodiesterases (e.g., PDE1) [1], G-protein coupled receptors (e.g., mGlu4, CB2R) [2, 3], and various kinases. The 5-carboxylate moiety provides a critical hydrogen-bond acceptor and a versatile synthetic handle for structure-activity relationship (SAR) optimization.
However, evaluating these bicyclic heteroaromatic systems in vitro presents distinct challenges. The planar nature of the pyrazolo-pyridine core often drives high lipophilicity, which can lead to poor aqueous solubility, non-specific protein binding, and rapid hepatic clearance [2]. This application note provides a comprehensive, self-validating suite of in vitro protocols specifically optimized to mitigate these physicochemical liabilities, ensuring robust and reproducible pharmacological data.
Experimental Workflow & Screening Cascade
To systematically evaluate pyrazolo[4,3-b]pyridine-5-carboxylate analogs, we employ a tiered screening cascade. This prevents false positives caused by compound aggregation and rapidly identifies metabolic liabilities.
Figure 1: Tiered in vitro screening cascade for pyrazolo[4,3-b]pyridine-5-carboxylate analogs.
Reagent Preparation and Compound Handling
Causality & Rationale: The 5-carboxylate ester can undergo slow hydrolysis in highly basic or acidic aqueous buffers. Furthermore, the lipophilic core promotes micelle formation or precipitation if introduced directly into aqueous media.
Protocol 3.1: Stock Solution Preparation
-
Solubilization: Weigh the lyophilized pyrazolo[4,3-b]pyridine-5-carboxylate powder using a microbalance. Dissolve immediately in 100% anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a standard 10 mM stock solution.
-
Homogenization: Sonicate the vial in a water bath at room temperature for 5 minutes. Do not heat above 37°C to prevent premature degradation of the carboxylate ester.
-
Storage: Aliquot into amber glass vials (to prevent photo-oxidation of the pyrazole ring) and store at -20°C.
-
Working Dilutions: Perform serial dilutions in 100% DMSO. Only dilute into the final aqueous assay buffer immediately prior to the experiment. The final DMSO concentration in any assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or target denaturation.
Biochemical Assay: Target Binding & Inhibition
Causality & Rationale: To accurately determine the IC50 or Ki , the assay buffer must prevent the lipophilic analogs from adhering to the plastic walls of the microtiter plates. We utilize a buffer supplemented with both a non-ionic surfactant and a carrier protein[1].
Protocol 4.1: Enzymatic Inhibition Assay (e.g., PDE1 or Kinase Target)
-
Buffer Formulation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2 , 0.02% Tween-20, and 0.1% Bovine Serum Albumin (BSA).
-
Expert Insight: The inclusion of 0.02% Tween-20 and 0.1% BSA is critical. Without these, pyrazolo[4,3-b]pyridines often exhibit artificially inflated IC50 values due to compound depletion via plastic adsorption.
-
-
Enzyme Addition: Add 10 µL of the target enzyme (diluted in assay buffer) to a 384-well low-volume microplate.
-
Compound Incubation: Transfer 100 nL of the compound (from the DMSO serial dilution plate) using an acoustic liquid handler (e.g., Echo 550). Incubate at room temperature for 15 minutes to allow equilibrium binding.
-
Substrate Addition & Readout: Add 10 µL of the fluorogenic substrate. Incubate for the target-specific duration, then read the fluorescence polarization or TR-FRET signal on a multi-mode plate reader.
-
Self-Validation Step: Every plate must include a known reference inhibitor (positive control) and a DMSO-only vehicle (negative control). The assay is only deemed valid if the Z'-factor is ≥0.6 .
Cell-Based Functional Assays
To determine whether the analog acts as an agonist, antagonist, or positive allosteric modulator (PAM), cell-based functional assays are deployed. Because many pyrazolo[4,3-b]pyridines target GPCRs (e.g., mGlu4) [2], intracellular signaling readouts such as cAMP modulation or calcium mobilization are standard.
Figure 2: Intracellular Gi/o-coupled signaling pathway and functional assay readout mechanism.
Protocol 5.1: cAMP Accumulation Assay (HTRF)
-
Cell Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation, and 5 mM HEPES, pH 7.4).
-
Plating: Dispense 1,000 cells/well into a 384-well white opaque plate.
-
Compound Treatment: Add the pyrazolo[4,3-b]pyridine analog (dose-response) and incubate for 30 minutes at 37°C. For Gi-coupled receptors, co-stimulate with an EC80 concentration of Forskolin to artificially raise baseline cAMP levels.
-
Lysis & Detection: Add HTRF lysis buffer containing the cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Incubate for 1 hour at room temperature.
-
Measurement: Read time-resolved fluorescence at 620 nm and 665 nm. Calculate the F665/F620 ratio to determine cAMP concentrations via a standard curve.
In Vitro ADME: Microsomal Stability Profiling
Causality & Rationale: Unsubstituted pyrazolo[4,3-b]pyridines frequently suffer from high intrinsic clearance ( CLint ) due to rapid cytochrome P450 (CYP)-mediated oxidation [2]. Evaluating metabolic stability in human and rat liver microsomes (HLM/RLM) early in the screening cascade is mandatory to guide structural optimization.
Protocol 6.1: Hepatic Microsomal Clearance Assay
-
Incubation Mixture: Prepare a reaction mixture containing 0.5 mg/mL liver microsomes and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a generic NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 5 mM MgCl2 ).
-
Time-Course Sampling: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Protein Precipitation: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the disappearance of the parent compound. Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ) using the standard first-order kinetic equations.
Quantitative Data Summary & Quality Control Metrics
To ensure trustworthiness and reproducibility across all described protocols, the following QC metrics and buffer parameters must be strictly adhered to:
| Assay Type | Primary Readout | Key Buffer Additives | Max DMSO Tolerance | Acceptable Z'-Factor | Success Criteria (Hit) |
| Biochemical Inhibition | FP / TR-FRET | 0.02% Tween-20, 0.1% BSA | 1.0% (v/v) | ≥0.65 | IC50<500 nM |
| cAMP Functional Assay | HTRF Ratio (665/620) | 0.5 mM IBMX, 0.1% BSA | 0.5% (v/v) | ≥0.50 | EC50<1 µM |
| Microsomal Stability | LC-MS/MS (Parent Area) | 1 mM NADP+ System | 0.1% (v/v) | N/A (Use Verapamil control) | CLint<20 µL/min/mg |
References
- US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. Google Patents.
- Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). National Institutes of Health (NIH).
- Design, synthesis, and physicochemical and pharmacological profiling of 7‐ Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamid. University of Siena.
Application Note: Chemoselective Saponification of Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Executive Summary
This application note details a highly efficient, chemoselective protocol for the ester saponification of Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate. Due to the presence of an acidic pyrazole proton and a base-sensitive halogen, standard harsh saponification conditions often lead to poor yields, debromination, or degradation. By utilizing a Lithium Hydroxide (LiOH) mediated pathway in a ternary monophasic solvent system, researchers can achieve >95% yields at room temperature while fully preserving the delicate 3-bromo substituent.
Mechanistic Insights & Causality
When designing a saponification protocol for this specific fused bicyclic system, two primary structural liabilities dictate the experimental choices:
-
The Acidic Pyrazole Proton: The 1H-pyrazole N-H is highly acidic (pKa ~10–12). Upon introduction of an aqueous base, this proton is immediately abstracted, forming a resonance-stabilized pyrazolide anion. This anionic charge delocalizes across the fused pyridine ring, significantly reducing the electrophilicity of the C5-ester carbonyl. Consequently, standard nucleophilic attack by hydroxide is kinetically hindered.
-
The 3-Bromo Substituent: Halogens on electron-deficient heteroaromatics are susceptible to nucleophilic aromatic substitution (SNAr) or reductive debromination under harsh basic conditions at elevated temperatures.
To overcome the deactivation of the ester carbonyl without resorting to destructive heating, the choice of base and solvent is critical. Lithium hydroxide in a ternary solvent system (THF/MeOH/H₂O) is the optimal choice ()[1]. The lithium cation ( Li+ ) acts as a hard Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination withdraws electron density, counteracting the deactivating effect of the pyrazolide anion and accelerating the formation of the tetrahedral intermediate ()[2]. Furthermore, the THF/MeOH/H₂O mixture ensures a monophasic reaction environment, maximizing contact between the lipophilic substrate and the aqueous hydroxide ()[3].
Mechanistic pathway of saponification highlighting the anionic intermediate.
Condition Optimization & Quantitative Data
The following table summarizes the optimization data, demonstrating why the ternary LiOH system is required over traditional NaOH methods for this specific heterocyclic scaffold.
| Base (Eq) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Causality & Observations |
| NaOH (3.0) | MeOH / H₂O (1:1) | 60 | 4 | >95 | 42 | High conversion but significant debromination and SNAr side products due to harsh heating. |
| LiOH (3.0) | THF / H₂O (1:1) | 25 | 12 | 60 | 55 | Biphasic system led to poor mass transfer and incomplete conversion. |
| LiOH (3.0) | THF / MeOH / H₂O (3:1:1) | 25 | 3 | >99 | 96 | Monophasic system. Li+ coordination accelerated reaction at room temp. No debromination. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the reaction is proceeding correctly at each stage.
Step-by-step experimental workflow for the mild saponification protocol.
Reagents Required:
-
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate ( LiOH⋅H2O ) (3.0 eq)
-
Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water ( H2O ) (Ratio 3:1:1 v/v/v)
-
1N Hydrochloric Acid (HCl)
Step-by-Step Methodology:
Step 1: Substrate Dissolution Charge a round-bottom flask with Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq). Add a solvent mixture of THF and MeOH (3:1 ratio, approx. 10 mL/gram of substrate). Stir at 500 rpm until a uniform suspension or clear solution is achieved.
-
Causality: THF solubilizes the organic core, while MeOH acts as a bridging solvent to prevent precipitation when the aqueous base is introduced[3].
Step 2: Base Preparation & Addition Dissolve LiOH⋅H2O (3.0 eq) in Deionized Water (1 part relative to the solvent ratio, approx. 2.5 mL/gram of substrate). Add the aqueous LiOH solution dropwise to the organic mixture at 25°C.
-
Self-Validation Check: Upon addition, the mixture may briefly cloud but should rapidly transition into a homogeneous, monophasic solution as the highly soluble lithium pyrazolide salt forms. If the mixture remains biphasic, add a few drops of MeOH until it clears.
Step 3: Reaction Maturation Stir the reaction at 25°C for 2 to 4 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, 10% MeOH in Dichloromethane, UV 254 nm). The starting ester typically exhibits an Rf of ~0.7. The reaction is complete when the starting material spot disappears, and a new, highly polar spot (the lithium carboxylate salt) remains at the baseline ( Rf = 0.0).
Step 4: Volatile Removal Once complete, concentrate the reaction mixture under reduced pressure (Rotary Evaporator, bath temp <35°C) to remove the majority of THF and MeOH.
-
Causality: Removing organic solvents before acidification prevents the newly formed carboxylic acid from remaining dissolved in the aqueous/organic matrix, which would drastically reduce isolated yields.
Step 5: Acidification & Precipitation Cool the remaining aqueous solution in an ice bath (0–5°C). Slowly add 1N HCl dropwise while stirring vigorously until the pH reaches 3.0–4.0.
-
Self-Validation Check: As the pH drops below the pKa of the carboxylic acid (~4.5), a dense white to off-white precipitate will crash out of the solution.
-
Causality: Do not over-acidify (pH < 2). The basic pyridine nitrogen has a conjugate acid pKa of ~2-3. If the pH drops too low, the pyridine nitrogen will protonate, forming a water-soluble hydrochloride salt and pulling your product back into the aqueous phase.
Step 6: Isolation & Drying Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold deionized water (2 x 5 mL) to remove residual lithium chloride salts. Dry the solid in a vacuum oven at 45°C for 12 hours to afford the pure 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid.
References
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Molecules (NIH PMC). Available at:[Link]
-
Ester to Acid: NaOH + H2O/MeOH/THF. Common Organic Chemistry. Available at:[Link]
Sources
Technical Support Center: Optimizing Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate Synthesis
Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks, regioselectivity issues, or purification challenges during the synthesis of the fused bicyclic scaffold, Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate.
Rather than providing a generic procedure, this guide deconstructs the mechanistic failure points of the synthesis, offering causality-driven troubleshooting, optimized data parameters, and self-validating experimental protocols.
Synthetic Workflow & Critical Failure Points
The synthesis of this target molecule generally proceeds via a two-stage sequence: the formation of the 1H-pyrazolo[4,3-b]pyridine core via diazotization/cyclization of a substituted 6-amino-5-methylpyridine-2-carboxylate, followed by regioselective bromination at the 3-position[1][2].
Figure 1: Synthetic workflow and critical failure points for pyrazolo[4,3-b]pyridine synthesis.
Troubleshooting Guides & FAQs
Q1: Why am I getting low yields (<40%) during the initial pyrazole ring closure?
A: Low yields during the formation of the 1H-pyrazolo[4,3-b]pyridine core are almost always caused by the premature thermal decomposition of the diazonium intermediate[1].
-
Causality: Diazonium salts are highly unstable. If the reaction temperature exceeds 5 °C during the addition of sodium nitrite (NaNO 2 ) or isoamyl nitrite, the diazonium intermediate will react with the aqueous solvent to form a phenol derivative, rather than undergoing the desired intramolecular cyclization with the adjacent methyl group[2].
-
Solution: Maintain the reaction temperature strictly between -5 °C and 0 °C. Ensure the acid concentration (e.g., dilute sulfuric or hydrochloric acid) is sufficient to fully protonate the amine prior to nitrite addition. A molar ratio of starting material to NaNO 2 of 1.0:1.0 to 1.0:2.0 is optimal to ensure complete conversion without generating excessive nitrous acid fumes[1].
Q2: How can I prevent over-bromination and improve regioselectivity at the 3-position?
A: Bromination of the pyrazolopyridine core using N-Bromosuccinimide (NBS) is highly sensitive to stoichiometry and thermal conditions[2][3].
-
Causality: The pyrazole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. However, excess NBS or elevated temperatures activate radical pathways that lead to di-bromination or unselective halogenation on the pyridine ring.
-
Solution: Use exactly 1.05 equivalents of NBS. Conduct the reaction in a polar aprotic solvent like DMF[3]. Add the NBS portion-wise at 0 °C, then allow it to slowly warm to room temperature. Avoid refluxing; kinetic control at lower temperatures favors the 3-position exclusively.
Q3: My final LC-MS shows a mass [M-14] corresponding to the carboxylic acid. How do I preserve the methyl 5-carboxylate group?
A: The methyl ester at the 5-position is highly vulnerable to hydrolysis, particularly during the basic workup used to quench the bromination step[4][5].
-
Causality: Strong bases (like NaOH or KOH) combined with residual water will readily saponify the methyl ester into a carboxylic acid, drastically reducing the yield of the target ester.
-
Solution: Use mild, saturated aqueous solutions of sodium bicarbonate (NaHCO 3 ) or potassium carbonate (K 2 CO 3 ) for neutralization[6]. Keep the workup temperature cold (<10 °C) and minimize the time the product spends in the aqueous biphasic mixture.
Quantitative Data: Condition Optimization Summary
The following table summarizes the shift from standard literature conditions to optimized parameters specifically tailored for maximizing the yield of Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate.
| Reaction Step | Parameter | Standard Condition | Optimized Condition | Mechanistic Impact on Yield |
| Cyclization | Temperature | 0 °C to 25 °C | -5 °C to 0 °C | Prevents thermal degradation of the diazonium salt into phenolic byproducts[1]. |
| Cyclization | NaNO 2 Equivalents | 2.5 - 3.0 eq | 1.1 - 1.5 eq | Reduces oxidative side reactions and minimizes toxic NO x gas evolution[1]. |
| Bromination | Brominating Agent | Br 2 / AcOH | NBS (1.05 eq) / DMF | NBS provides controlled, mild electrophilic bromine, eliminating over-bromination[2][3]. |
| Bromination | Workup Quench | 1M NaOH (aq) | Sat. NaHCO 3 (aq) | Prevents saponification/hydrolysis of the delicate methyl 5-carboxylate ester[6]. |
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process checks are embedded within the steps to verify success before proceeding.
Protocol A: Synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (Cyclization)
-
Preparation: Suspend the 6-amino-5-methylpyridine-2-carboxylate derivative (10.0 mmol) in 10% aqueous HCl (30 mL). Stir at room temperature until complete dissolution occurs.
-
Self-Validation Check: A clear solution confirms the complete protonation of the amine to its hydrochloride salt.
-
-
Diazotization: Cool the solution to -5 °C using an ice/salt bath. Dropwise, add a pre-cooled solution of NaNO 2 (12.0 mmol, 1.2 eq) in water (10 mL) over 30 minutes, maintaining the internal temperature below 0 °C[1].
-
Self-Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of the required excess nitrous acid.
-
-
Cyclization: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature.
-
Self-Validation Check: Analyze via LC-MS. The starting material mass should be absent, replaced by the [M+H]+ peak of the cyclized core (m/z ~178.06)[5].
-
-
Isolation: Neutralize the mixture carefully with solid NaHCO 3 to pH 7. Extract with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Protocol B: Regioselective Bromination (NBS)
-
Preparation: Dissolve Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate (5.0 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere[3]. Cool the solution to 0 °C.
-
Bromination: Add N-Bromosuccinimide (NBS) (5.25 mmol, 1.05 eq) portion-wise over 15 minutes to prevent localized heating[2][3].
-
Self-Validation Check: The solution will transition to a pale yellow/orange color.
-
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
-
Self-Validation Check: Perform TLC (Hexane:EtOAc 1:1). Complete consumption of the lower Rf starting material and the appearance of a single, distinct higher Rf spot confirms regioselective mono-bromination. Multiple spots indicate poor temperature control leading to over-bromination.
-
-
Quench & Workup: Pour the reaction mixture into ice-cold saturated aqueous NaHCO 3 (50 mL)[6].
-
Self-Validation Check: Cessation of CO 2 gas evolution indicates complete neutralization without exceeding pH 8, thereby protecting the methyl ester from hydrolysis.
-
-
Isolation: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over Na 2 SO 4 and concentrate to yield the final Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate.
References
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
- CN103992318A - Pyrazolopyridine compound and preparation method thereof. Google Patents.
-
Supporting information Fragment ligands of the m6A-RNA reader YTHDF2. University of Zurich (UZH). Available at:[Link]
-
Methyl 3-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylate. Chemspace. Available at:[Link]
-
PubChemLite - Methyl 1h-pyrazolo[4,3-b]pyridine-5-carboxylate. Université du Luxembourg. Available at:[Link]
Sources
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. CN103992318A - Pyrazolopyridine compound and preparation method thereof - Google Patents [patents.google.com]
- 3. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 4. chem-space.com [chem-space.com]
- 5. PubChemLite - Methyl 1h-pyrazolo[4,3-b]pyridine-5-carboxylate (C8H7N3O2) [pubchemlite.lcsb.uni.lu]
- 6. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with heterocyclic building blocks and screening hits that exhibit poor physicochemical properties. Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS: 1352909-37-5) is a classic example of a "brick dust" molecule[1]. Its highly planar pyrazolo-pyridine core promotes strong intermolecular π−π stacking, while the bromine atom and methyl ester increase lipophilicity and restrict aqueous hydrogen bonding[2],[3].
When introduced to biological assays, the crystal lattice energy of this compound vastly exceeds its hydration energy, leading to rapid precipitation, colloidal aggregation, and assay interference. This guide provides field-proven, mechanistically grounded solutions to keep this compound in solution and ensure the integrity of your data.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does the compound immediately turn cloudy when I dilute my DMSO stock into PBS? The Causality: You are experiencing a solvent-shift nucleation event. When a highly concentrated DMSO stock is pipetted into an aqueous buffer, localized zones of supersaturation occur before diffusion can evenly distribute the solvent. Because the compound lacks strong water-solubilizing functional groups, it rapidly nucleates and crashes out of solution. The Solution: Avoid intermediate aqueous dilutions. Utilize acoustic liquid dispensing (e.g., Labcyte Echo) to transfer nanoliter droplets of the 100% DMSO stock directly into the final assay volume. This ensures instantaneous dispersion and prevents localized supersaturation.
Q2: My biochemical assay yielded a hit, but the dose-response curve is extremely steep (Hill slope > 1.5). Is this real target engagement? The Causality: A Hill slope greater than 1.5 for a monomeric target is a hallmark of Small, Colloidally Aggregating Molecules (SCAMs) [4]. Due to its poor solubility, the compound forms sub-micron colloidal aggregates at concentrations above its critical aggregation concentration (CAC). These aggregates non-specifically sequester and denature your target protein, producing a false-positive inhibitory signal[4]. The Solution: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). Detergent micelles coat the hydrophobic surfaces of the compound, preventing colloidal formation and restoring true 1:1 stoichiometric binding kinetics[4].
Q3: I am running a cell-based phenotypic assay. I cannot use Triton X-100 because it lyses my cells, and the compound precipitates in standard media. What is the alternative? The Causality: Cell culture media is highly complex, and hydrophobic compounds will often bind non-specifically to serum proteins or precipitate out, drastically reducing the bioavailable fraction. The Solution: Formulate the compound as an inclusion complex using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) [5]. HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic pyrazolo-pyridine core of the compound slips into this cavity, shielding it from the aqueous environment while maintaining overall solubility and cellular biocompatibility[6],[7].
Part 2: Self-Validating Experimental Protocols
To ensure data trustworthiness, every solubilization strategy must include an internal validation step to confirm that the compound is genuinely dissolved and not merely suspended as micro-precipitates.
Protocol A: Detergent-Micelle Solubilization (For Biochemical Assays)
Mechanistic Goal: Prevent SCAM formation and ensure monomeric target engagement.
-
Stock Preparation: Dissolve Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate in 100% anhydrous DMSO to a concentration of 10 mM. Store desiccated at -20°C.
-
Buffer Formulation: Prepare your standard enzymatic assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Supplement the buffer with 0.01% (v/v) Triton X-100 [4].
-
Acoustic Dispensing: Using an acoustic liquid handler, dispense the required volume of the 100% DMSO stock directly into the dry wells of a 384-well or 1536-well assay plate.
-
Dispersion: Rapidly backfill the wells with the detergent-supplemented assay buffer. Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Self-Validation Step: Run a parallel dose-response curve in buffer without detergent. If the IC50 shifts by >3-fold or the Hill slope drops from >1.5 to ~1.0 upon adding detergent, you have successfully mitigated a SCAM artifact[4].
Protocol B: HP- β -CD Inclusion Complexation (For Cell-Based Assays)
Mechanistic Goal: Enhance bioavailability in complex media without disrupting cellular membranes.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile PBS or basal cell culture media[5].
-
Complexation: Add the compound powder directly to the HP- β -CD solution to achieve a target concentration of 1 mM.
-
Energy Input: Vortex vigorously for 2 minutes. Transfer the vial to a bath sonicator set to 40°C and sonicate for 30 minutes. The thermal and acoustic energy drives the compound into the cyclodextrin cavity[7].
-
Sterilization: Pass the optically clear solution through a 0.22 µm PVDF syringe filter. (Note: Do not use nylon filters, as they can bind hydrophobic compounds).
-
Self-Validation Step: Analyze the filtered solution using Dynamic Light Scattering (DLS). A valid inclusion complex will show an absence of particulate scattering >100 nm, confirming true solubilization rather than suspension[7].
Part 3: Quantitative Solubility Profiling
The table below summarizes the expected kinetic solubility limits of Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate across different assay matrices, highlighting the necessity of formulation.
| Solubilization Matrix | Max Kinetic Solubility ( μ M) | Primary Application | Limitations & Notes |
| Aqueous Buffer (PBS, pH 7.4) | < 1 μ M | None | Immediate nucleation and precipitation. |
| PBS + 1% DMSO | ~5 μ M | Baseline HTS | High risk of colloidal aggregation (SCAMs)[4]. |
| PBS + 1% DMSO + 0.01% Triton X-100 | ~50 μ M | Biochemical Assays | Detergent is cytotoxic; cannot be used in cell assays[4]. |
| 10% HP- β -CD in Cell Media | > 500 μ M | Cell-Based / In Vivo | Requires 30 min thermal sonication to form complex[7]. |
Part 4: Solubilization Decision Workflow
To streamline your assay preparation, follow this logical decision tree based on your specific assay modality.
Workflow for solubilizing planar heterocycles based on assay modality.
References
-
Capot Chemical. "Specifications of methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate." Capotchem Product Catalog. Available at:[Link]
-
PubChemLite. "Methyl 3-bromo-1h-pyrazolo[4,3-b]pyridine-5-carboxylate (C8H6BrN3O2)." LCSB. Available at:[Link]
-
J. Chem. Inf. Model. "SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules." ACS Publications, 2020. Available at:[Link]
-
Pharmaceutics. "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches." MDPI / PMC, 2019. Available at:[Link]
-
Molecular Pharmaceutics. "Effect of Cyclodextrin Complex Formation on Solubility Changes." ACS Publications, 2023. Available at:[Link]
-
Molecules. "Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β -Cyclodextrin and Hydroxypropyl β -Cyclodextrin as Inclusion Complexes." MDPI, 2018. Available at:[Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. PubChemLite - Methyl 3-bromo-1h-pyrazolo[4,3-b]pyridine-5-carboxylate (C8H6BrN3O2) [pubchemlite.lcsb.uni.lu]
- 3. 1784406-87-6|3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Resolving regioselectivity issues in pyrazolo[4,3-b]pyridine N-alkylation and functionalization
Welcome to the Technical Support Center for heterocyclic chemistry. This guide is engineered for scientists and drug development professionals dealing with the notoriously challenging regioselectivity issues inherent to the pyrazolo[4,3-b]pyridine scaffold.
Below, we dissect the causality behind N1 vs. N2 alkylation, provide solutions for pyridine core functionalization, and outline self-validating protocols to ensure reproducible results.
Mechanistic Foundations: The Pyrazolo[4,3-b]pyridine Dichotomy
The pyrazolo[4,3-b]pyridine core presents a unique electronic and steric environment. It fuses an electron-rich, tautomerizable pyrazole ring (N1/N2) with an electron-deficient pyridine ring (N4).
-
Steric Causality: In the standard IUPAC numbering, the N1 position is directly adjacent to the C7 position of the pyridine ring. Any substitution at C7 (e.g., halogens, methoxy groups) creates severe steric hindrance, heavily disfavoring N1-alkylation and thermodynamically pushing the reaction toward the N2 isomer[1].
-
Electronic Causality: The electron-withdrawing nature of the pyridine ring lowers the overall pKa of the pyrazole NH compared to isolated pyrazoles, making deprotonation easier but reducing the nucleophilicity of the resulting anion.
Troubleshooting FAQs: Solving Regioselectivity Issues
Q1: My standard alkylation conditions (K₂CO₃, MeI) yield an inseparable 60:40 mixture of N1 and N2 isomers. How can I drive the reaction exclusively to one regioisomer? Expert Insight: Regioselectivity in this scaffold is a battle between kinetic and thermodynamic control. The unsubstituted N1 position is typically the kinetic nucleophile.
-
To favor N1: Use strictly kinetic conditions. Deprotonate completely with a strong, irreversible base (NaH) in a polar aprotic solvent (DMF) at 0 °C, followed by the addition of a highly reactive, unhindered electrophile. Alternatively, the Mitsunobu reaction (using alcohols, PPh₃, and DIAD) provides excellent N1 selectivity because the bulky phosphonium intermediate prevents attack at the more sterically congested N2 position (if C3 is substituted).
-
To favor N2: Shift to thermodynamic control. Use weaker bases (Cs₂CO₃), higher temperatures (80–100 °C), and bulkier alkylating agents (e.g., isopropyl iodide). If your target requires N2 alkylation, placing a temporary blocking group at C7 can also force complete N2 selectivity[2].
Q2: I am attempting to functionalize the C6/C7 positions of the pyridine ring via deprotonation, but standard alkyllithium reagents (n-BuLi) are destroying my starting material. What is going wrong? Expert Insight: Standard alkyllithiums are highly nucleophilic. Instead of deprotonating the C-H bond, they undergo nucleophilic addition into the electron-deficient pyridine ring (Chichibabin-type side reactions). Solution: Switch to non-nucleophilic, sterically hindered "ate" complexes such as TMPMgCl·LiCl (Knochel-Hauser base). These reagents allow for highly regioselective deprotonation (directed metalation) of the pyridine core at milder temperatures (-20 °C to 25 °C) with exceptional functional group tolerance[3]. Note: The pyrazole N1 must be protected (e.g., with a SEM or THP group) prior to metalation.
Q3: Is there a way to bypass the N1/N2 alkylation dilemma entirely and build the functionalized core de novo? Expert Insight: Yes. De novo synthesis bypasses post-synthetic N-alkylation by pre-installing the N-substituent on acyclic precursors. You can utilize a tandem cyclocondensation approach. For example, reacting N-substituted 5-aminopyrazoles with dielectrophilic reagents (like 3-ethoxycyclobutanones or cyclic ketones) under Lewis acid catalysis (e.g., BF₃·OEt₂) yields regiochemically pure, fully functionalized pyrazolo[4,3-b]pyridines in a single step[4][5].
Experimental Workflows & Decision Trees
Caption: Decision tree for controlling N1 vs. N2 regioselectivity in pyrazolo[4,3-b]pyridines.
Caption: Workflow for the regioselective C-H functionalization of the pyridine core via directed metalation.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting N1:N2 regioisomeric ratio for a standard 7-unsubstituted pyrazolo[4,3-b]pyridine.
| Base / Reagents | Solvent | Temperature | Alkylating Agent | N1:N2 Ratio | Yield (%) | Mechanistic Driver |
| NaH (1.2 eq) | DMF | 0 °C to RT | Methyl Iodide | 85:15 | 82% | Kinetic control; high nucleophilicity |
| K₂CO₃ (2.0 eq) | MeCN | 80 °C | Benzyl Bromide | 40:60 | 75% | Mixed kinetic/thermodynamic |
| Cs₂CO₃ (2.5 eq) | DMSO | 100 °C | Isopropyl Iodide | 10:90 | 68% | Thermodynamic control; steric clash at N1 |
| PPh₃, DIAD | THF | RT | Isopropanol | >95:5 | 71% | Steric bulk of phosphonium intermediate |
Validated Experimental Protocols
Protocol A: Regioselective N1-Alkylation via Mitsunobu Coupling
This protocol utilizes the steric bulk of the triphenylphosphine-DIAD adduct to block N2 attack, driving high N1 regioselectivity.
-
Preparation: In an oven-dried flask under N₂, dissolve the pyrazolo[4,3-b]pyridine substrate (1.0 equiv), the target primary/secondary alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.2 M).
-
Activation: Cool the mixture to 0 °C. Add DIAD (1.5 equiv) dropwise over 15 minutes.
-
Self-Validation Check 1: Monitor the reaction mixture color. A distinct yellowing indicates the successful formation of the active betaine intermediate. If the solution remains completely colorless, the PPh₃ or DIAD has degraded (likely due to moisture), and the reaction will fail.
-
Propagation: Remove the ice bath and stir at room temperature for 12 hours.
-
Self-Validation Check 2: Analyze via LC-MS. The N1 isomer typically elutes later than the N2 isomer on a standard reverse-phase C18 column due to the disruption of the internal dipole.
-
Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Regioselective C-H Functionalization via Knochel-Hauser Base
This protocol enables functionalization of the electron-deficient pyridine ring without nucleophilic degradation.
-
Protection: Ensure the pyrazole N1 is protected with a robust group (e.g., 2-(trimethylsilyl)ethoxymethyl, SEM).
-
Metalation: Dissolve the protected substrate (1.0 equiv) in anhydrous THF (0.1 M) under N₂ and cool to -20 °C.
-
Deprotonation: Add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/toluene) dropwise. Stir for 2 hours at -20 °C.
-
Self-Validation Check: The D₂O Quench. Withdraw a 50 µL aliquot and quench into 200 µL of D₂O. Extract with 500 µL of EtOAc and analyze the organic layer by GC-MS or ¹H-NMR. You must observe >90% deuterium incorporation at the target C-H position (e.g., C6 or C7) before proceeding. If <90%, increase the temperature to 0 °C for 1 hour and re-test.
-
Electrophilic Trapping: Once metalation is validated, add the desired electrophile (e.g., I₂, or a Pd-catalyst with an aryl bromide for cross-coupling) and allow the reaction to warm to room temperature.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate for purification.
References
-
Title: Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands Source: PMC / NIH URL: [Link]
-
Title: Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange Source: Verlag der Zeitschrift für Naturforschung URL: [Link]
-
Title: Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins Source: PubMed URL: [Link]
-
Title: One-Step Synthesis of Diverse Pyridine-Containing Heterocycles with 3-Ethoxycyclobutanones at Room Temperature Source: Organic Letters (ACS Publications) URL: [Link]
Sources
- 1. 6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine | 1935965-54-0 | Benchchem [benchchem.com]
- 2. Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometric Fragmentation Analysis of Pyrazolo[4,3-b]pyridine-5-carboxylates
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of pyrazolo[4,3-b]pyridine-5-carboxylates, a class of heterocyclic compounds with significant interest in drug discovery and development. We will explore the characteristic fragmentation pathways, compare the performance of different mass spectrometry platforms for their analysis, and provide a detailed experimental protocol for researchers in the field.
Introduction: The Significance of Pyrazolo[4,3-b]pyridine-5-carboxylates
Pyrazolo[4,3-b]pyridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for anticancer therapy and as agents targeting other important biological pathways. The presence of a carboxylate group at the 5-position is a common feature in many of these drug candidates, influencing their solubility, metabolic stability, and target-binding properties.
Understanding the fragmentation pattern of these molecules under mass spectrometric conditions is crucial for their structural characterization, metabolite identification, and pharmacokinetic studies. This guide aims to provide a comprehensive overview of their behavior in the gas phase, enabling researchers to confidently identify and characterize these important compounds.
Deciphering the Fragmentation Cascade: Key Pathways and Mechanisms
The fragmentation of pyrazolo[4,3-b]pyridine-5-carboxylates is a multi-step process involving the interplay between the heterocyclic core and the carboxylate substituent. Based on experimental evidence from closely related pyrazolo[3,4-b]pyridine-5-carboxylates, a general fragmentation scheme can be proposed.[1][2]
The primary fragmentation event is typically initiated at the ethyl ester group. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ readily undergoes the elimination of a neutral ethanol molecule (C₂H₅OH), a loss of 46 Da.[1][2] This is a common fragmentation pathway for ethyl esters and results in a stable acylium ion.
Following the initial loss of ethanol, the fragmentation cascade proceeds with the breakdown of the heterocyclic core. This involves the sequential loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da).[1][2] The loss of CO is characteristic of many heterocyclic systems containing a carbonyl group, while the elimination of HCN is a hallmark of pyrazole and pyridine ring fragmentation.[3]
A plausible fragmentation pathway is depicted in the following diagram:
Caption: Proposed fragmentation pathway for a generic pyrazolo[4,3-b]pyridine-5-carboxylate.
It is important to note that the exact fragmentation pattern can be influenced by the nature and position of other substituents on the pyrazolopyridine ring. For instance, the presence of halogen atoms will lead to characteristic isotopic patterns in the mass spectrum, and their loss as a hydrogen halide (e.g., HCl) can be an alternative fragmentation route.[1][2]
Choosing the Right Tool: A Comparison of Mass Spectrometry Platforms
The choice of mass spectrometer is critical for the successful analysis of pyrazolo[4,3-b]pyridine-5-carboxylates. Each platform offers a unique combination of resolution, sensitivity, and speed, making them suitable for different applications.
| Mass Spectrometry Platform | Key Features | Strengths for Pyrazolopyridine Analysis | Limitations |
| Triple Quadrupole (QqQ) | High sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[4] | Ideal for targeted quantification of known compounds and their metabolites in complex matrices. | Limited capability for unknown screening and structural elucidation.[5] |
| Quadrupole Time-of-Flight (QTOF) | High resolution, accurate mass measurement, and fast MS/MS acquisition.[4] | Excellent for the identification of unknown metabolites and for confirming elemental composition. | Generally lower sensitivity compared to triple quadrupoles for targeted quantification.[6] |
| Orbitrap | Very high resolution and mass accuracy, with both HCD and CID fragmentation options.[4][5] | Unmatched performance for structural elucidation and confident identification of unknowns. Enables retrospective data analysis.[5] | Can be slower for high-throughput quantitative applications compared to triple quadrupoles. |
For researchers focused on drug metabolism and pharmacokinetic (DMPK) studies, a hybrid instrument such as a Q-Exactive (Quadrupole-Orbitrap) offers the best of both worlds, providing excellent quantitative performance and high-quality data for qualitative analysis.[5][7]
Experimental Protocol: A Step-by-Step Guide
This section provides a general workflow for the LC-MS/MS analysis of pyrazolo[4,3-b]pyridine-5-carboxylates.
Sample Preparation
-
Standard Solutions: Prepare stock solutions of the reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution in the initial mobile phase.
-
Biological Samples (e.g., Plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).
-
Collision Energy: Optimize the collision energy (typically 10-40 eV) for the specific compound to obtain a rich fragmentation spectrum.
The following diagram illustrates the general experimental workflow:
Caption: General experimental workflow for the LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation analysis of pyrazolo[4,3-b]pyridine-5-carboxylates is a powerful tool for their structural characterization and quantification. A thorough understanding of their fragmentation pathways, primarily initiated by the loss of the ester group followed by the breakdown of the heterocyclic core, is essential for accurate data interpretation. The choice of mass spectrometry platform should be guided by the specific research question, with high-resolution instruments like QTOFs and Orbitraps being indispensable for structural elucidation and triple quadrupoles excelling at targeted quantification. The provided experimental protocol serves as a robust starting point for developing and validating methods for the analysis of this important class of compounds.
References
- Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. (n.d.).
- The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(12), 789-792.
- Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). Asian Journal of Chemistry, 28(9), 2601-2604.
- Khakwani, S., Aslam, S., Shahi, M. N., Maqbool, T., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. Asian Journal of Chemistry, 28(5), 1258-1260.
- Comparison of Orbitrap, Quarupore and QTOF | PDF - Scribd. (n.d.).
- Al-Nuri, M. A., & Al-Obaidi, A. H. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
- Secrétan, P. H., Sadou-Yayé, H., Aymes-Chodur, C., Bernard, M., Solgadi, A., Amrani, F., ... & Do, B. (2015). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC advances, 5(45), 35586-35597.
-
PubChem. (n.d.). Apixaban. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
-
Difference between a Triple Quad and a Triple TOF : r/massspectrometry - Reddit. (2024). Retrieved from [Link]
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021). Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry / RSC Advances, 2015 [sci-hub.sg]
- 7. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate vs. Pyrazolo[3,4-b]pyridine Scaffolds in Drug Design: A Comparative Guide
As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is the most critical decision in the early stages of drug design. The pyrazolopyridine family represents a class of privileged pharmacophores, often utilized as purine bioisosteres. However, the subtle repositioning of the nitrogen atom between the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine systems drastically alters their electronic distribution, hydrogen-bonding geometry, and metabolic stability.
This guide objectively compares these two scaffolds, highlighting the specific utility of the highly functionalized building block Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate , and provides self-validating experimental protocols for their application in modern drug discovery.
Structural and Electronic Divergence
The Pyrazolo[3,4-b]pyridine Scaffold: The Kinase Hinge Binder
The pyrazolo[3,4-b]pyridine core is a classic purine isostere. Computational AM1 calculations demonstrate that the 1H-tautomer is approximately 9 kcal/mol more stable than the 2H-isomer, locking the molecule into a predictable conformation 1. This tautomeric stability allows the N1 (hydrogen-bond donor) and N2/N7 (hydrogen-bond acceptors) to form a perfect complementary motif to the ATP-binding hinge region of various kinases. Consequently, this scaffold is heavily featured in the design of Tropomyosin receptor kinase (TRKA) inhibitors [[2]]() and Topoisomerase IIα inhibitors 3.
The Pyrazolo[4,3-b]pyridine Scaffold: The ADME Rescuer
While potent, [3,4-b] derivatives often suffer from high in vitro clearance in human and rat microsomes due to metabolic soft spots. Scaffold morphing to the pyrazolo[4,3-b]pyridine isomer alters the molecular dipole and lipophilicity, frequently rescuing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This strategy was famously employed to optimize ALK5 (activin receptor-like kinase 5) inhibitors, significantly reducing microsomal clearance while maintaining nanomolar potency 4. Furthermore, this scaffold has shown exceptional promise in disrupting protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint [[5]]().
Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate: The Elite Synthon
To accelerate Structure-Activity Relationship (SAR) campaigns, chemists require versatile building blocks. Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate provides two orthogonal handles for late-stage functionalization:
-
C3-Bromide : Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups that probe deep hydrophobic pockets.
-
C5-Methyl Ester : Enables rapid saponification and subsequent amidation to optimize solvent-exposed regions or improve solubility.
Scaffold hopping logic from lead compounds to functionalized pyrazolopyridines.
Quantitative Performance Data
The following table summarizes the comparative biological and physicochemical performance of the two scaffolds based on recent preclinical data.
| Feature | Pyrazolo[3,4-b]pyridine | Pyrazolo[4,3-b]pyridine |
| Primary Tautomer | 1H-isomer (~9 kcal/mol more stable) | 1H-isomer |
| Kinase Hinge Binding | Excellent (Purine Isostere) | Moderate to Good |
| ADME Profile | Often limited by high microsomal clearance | Superior metabolic stability |
| Primary Targets | TRKA, CDK2, Topoisomerase IIα | ALK5, PD-1/PD-L1 |
| Representative Potency | IC50 = 56 nM (TRKA) 2 | IC50 = 9.6 nM (PD-1/PD-L1) 5 |
| Synthetic Accessibility | Gould-Jacobs reaction from 5-aminopyrazoles | Divergent synthesis via C3/C5 functionalization |
Target Pathway Disruption
Both scaffolds are highly effective at disrupting hyperactive signaling pathways in oncology. By competitively binding to the ATP pocket of receptor kinases (like TRKA or ALK5), they prevent downstream phosphorylation cascades.
Intracellular kinase signaling pathway targeted by pyrazolopyridines.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.
Protocol A: Divergent C3-Functionalization via Suzuki-Miyaura Coupling
Objective: Introduce aryl diversity at the C3 position of Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate.
Causality & Design: The acidic 1H-pyrazole nitrogen can poison standard palladium catalysts. We utilize Pd(dppf)Cl₂—a bulky, bidentate ligand complex—to accelerate the reductive elimination step before catalyst deactivation occurs. A biphasic solvent system ensures the solubility of both the polar heterocyclic core and the lipophilic boronic acid.
Step-by-Step Workflow:
-
Preparation: Charge a Schlenk flask with Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
-
Validation Checkpoint: The distinct red/orange color of the Pd(II) precatalyst must be visible. If the powder is black, the catalyst has degraded.
-
-
Degassing: Evacuate and backfill the flask with N₂ (3x). Causality: Oxygen promotes the oxidative homocoupling of boronic acids, drastically reducing yield.
-
Solvent Addition: Inject degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe.
-
Reaction: Heat the mixture at 90°C for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction exclusively via LC-MS. The highly polar pyrazolopyridine core streaks heavily on silica TLC plates, leading to false-negative conversion readings.
-
-
Workup: Filter through a Celite pad to remove palladium black, concentrate, and purify via reverse-phase flash chromatography.
Protocol B: HTRF Target Binding Assay for PD-1/PD-L1 Inhibition
Objective: Quantify the binding affinity (IC50) of the synthesized pyrazolo[4,3-b]pyridine derivatives against the PD-1/PD-L1 complex 5.
Causality & Design: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard ELISA because the time-delay readout eliminates the autofluorescence commonly exhibited by heterocyclic small molecules, ensuring high signal-to-noise ratios.
HTRF assay workflow for evaluating PD-1/PD-L1 inhibition.
Step-by-Step Workflow:
-
Dispensing: Transfer 2 µL of serially diluted compound (in assay buffer with 1% DMSO) into a 384-well white microplate. Causality: White plates maximize signal reflection and prevent well-to-well crosstalk.
-
Protein Incubation: Add 4 µL of His-tagged PD-L1 protein. Incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Complex Formation: Add 4 µL of biotinylated PD-1 protein.
-
Fluorophore Addition: Add 10 µL of detection mix containing Eu³⁺-cryptate-labeled anti-His antibody (Donor) and Streptavidin-XL665 (Acceptor).
-
Equilibration: Incubate for 1 hour at room temperature in the dark.
-
Readout & Validation: Read on a TR-FRET compatible microplate reader.
-
Validation Checkpoint: Include a 'DMSO-only' vehicle control (maximum FRET) and a 'No-Protein' control (baseline). A Z'-factor > 0.6 must be achieved across these control wells before calculating the IC50 of the test compounds.
-
References
-
Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors , PubMed (NIH). 4
-
Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors , MDPI. 3
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors , PMC (NIH). 2
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction , PubMed (NIH). 5
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications , MDPI. 1
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Pyrazolo[4,3-b]pyridine Analog Binding Affinity via Surface Plasmon Resonance
This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the validation of binding affinity for pyrazolo[4,3-b]pyridine analogs, with a primary focus on Surface Plasmon Resonance (SPR). We will explore the causality behind experimental choices, compare SPR with alternative methodologies, and provide actionable protocols and data to ensure scientific integrity.
Introduction: The Rising Prominence of Pyrazolo[4,3-b]pyridines and the Imperative of Accurate Binding Affinity Validation
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases and other important biological targets.[1] These compounds have shown promise in oncology and other therapeutic areas. The efficacy of these potential therapeutics is fundamentally linked to their binding affinity and kinetics with their target proteins. Therefore, rigorous and accurate validation of these interactions is a cornerstone of the drug discovery and development process.
This guide will delve into the practical application of Surface Plasmon Resonance (SPR) as a powerful tool for characterizing the binding of pyrazolo[4,3-b]pyridine analogs to their protein targets. We will also objectively compare SPR to other common biophysical techniques to aid in the selection of the most appropriate method for your research needs.
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach to Quantifying Molecular Interactions
SPR is an optical-based, label-free technology that allows for the real-time monitoring of biomolecular interactions.[2] The technique measures changes in the refractive index at the surface of a sensor chip as an analyte in solution flows over an immobilized ligand. This provides a wealth of information, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
The primary advantage of SPR in the context of small molecule drug discovery, such as with pyrazolo[4,3-b]pyridine analogs, is its ability to provide detailed kinetic information, which is often a critical determinant of a drug's in vivo efficacy.
Visualizing the SPR Workflow
The following diagram illustrates the key steps in a typical SPR experiment for determining the binding affinity of a pyrazolo[4,3-b]pyridine analog to a target protein.
Caption: A typical workflow for an SPR experiment.
Detailed Experimental Protocol: Amine Coupling of a Target Protein for Pyrazolo[4,3-b]pyridine Analog Interaction Analysis
The following is a detailed, step-by-step protocol for a typical SPR experiment using amine coupling to immobilize the target protein.
1. Preparation of Buffers and Reagents:
-
Running Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) with 0.005% (v/v) Tween-20 is commonly used to reduce non-specific binding. The buffer should be filtered and degassed.
-
Immobilization Buffer: 10 mM sodium acetate at a pH of 4.0, 4.5, or 5.0. The optimal pH is typically 0.5-1 pH unit below the isoelectric point (pI) of the protein to be immobilized.
-
Amine Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl groups on the sensor surface. A blocking agent, such as ethanolamine-HCl, is used to deactivate any remaining active esters.
2. Sensor Chip Preparation and Protein Immobilization:
-
Chip Activation: Equilibrate the sensor chip with running buffer. Activate the carboxylated sensor surface by injecting a mixture of EDC and NHS.
-
Protein Immobilization: Inject the target protein, diluted in the appropriate immobilization buffer, over the activated surface. The protein will covalently bind to the surface via its primary amine groups.
-
Deactivation: Inject the blocking agent (e.g., 1 M ethanolamine-HCl, pH 8.5) to deactivate any unreacted NHS-esters on the surface.
3. Analyte Interaction Analysis:
-
Equilibration: Equilibrate the surface with running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject the pyrazolo[4,3-b]pyridine analog at a range of concentrations over the immobilized protein surface. It is crucial to also inject the analyte over a reference surface (an activated and blocked surface without immobilized protein) to subtract any non-specific binding and bulk refractive index effects.
-
Dissociation: After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the protein.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
4. Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference channel from the signal from the active channel to obtain the specific binding response.
-
Data Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (k_on and k_off).
-
Affinity Determination: Calculate the equilibrium dissociation constant (K_D) from the ratio of the rate constants (K_D = k_off / k_on). For interactions that reach equilibrium during the injection, a steady-state affinity analysis can also be performed by plotting the response at equilibrium against the analyte concentration.
Choosing the Right Tool: A Comparison of Biophysical Techniques for Binding Affinity Validation
While SPR is a powerful technique, it is not the only method available for validating binding affinity. The choice of technique should be guided by the specific research question, the properties of the interacting molecules, and the available resources. The following table provides a comparison of SPR with other commonly used biophysical techniques.[3]
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) | Bio-Luminescent Interferometry (BLI) |
| Principle | Change in refractive index | Heat change upon binding | Temperature-induced molecular movement | Change in interference pattern of light |
| Labeling | Label-free | Label-free | Label-free or labeled | Label-free |
| Immobilization | Required (one binding partner) | Not required (in solution) | Not required (in solution) | Required (one binding partner) |
| Information | k_on, k_off, K_D, stoichiometry | K_D, stoichiometry, enthalpy (ΔH), entropy (ΔS) | K_D | k_on, k_off, K_D |
| Throughput | Medium to High | Low | High | High |
| Sample Consumption | Low to Medium | High | Very Low | Low |
| Molecular Weight Limit | Can be challenging for very small molecules | No strict limit | Wide range | Less sensitive to very small molecules |
| Buffer Sensitivity | Sensitive to buffer mismatch | Less sensitive | Can be sensitive to buffer components | Less sensitive |
A Logic-Driven Approach to Selecting a Binding Assay
The following flowchart provides a decision-making framework for selecting the most appropriate binding assay for your research needs.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking IC50 Values of Pyrazolo[4,3-b]pyridine-Based Inhibitors Against Standard Reference Drugs
Executive Summary & Mechanistic Rationale
In contemporary drug discovery, the pyrazolo[4,3-b]pyridine bicyclic system has emerged as a highly privileged scaffold, particularly in the development of targeted kinase inhibitors and immuno-oncology agents[1]. As a Senior Application Scientist, I frequently evaluate novel chemotypes, and the pyrazolo[4,3-b]pyridine core consistently demonstrates superior pharmacodynamic properties compared to simple monocyclic systems.
The mechanistic advantage of this scaffold lies in its structural homology to the adenine ring of ATP. The nitrogen atoms within the pyrazole and pyridine rings act as precise hydrogen-bond donors and acceptors, anchoring the molecule directly into the highly conserved hinge region of the kinase ATP-binding pocket[1],[2]. Furthermore, systematic structural modifications—such as the "nitrogen walk" across the bicyclic core—can drastically alter the electronic distribution, yielding up to a 10-fold improvement in target affinity and IC50 values[3].
This guide provides an objective, data-driven benchmark of pyrazolo[4,3-b]pyridine derivatives against clinical-stage reference drugs, detailing the self-validating experimental protocols required to generate trustworthy structure-activity relationship (SAR) data.
Target Pathways & Inhibition Logic: The FLT3/CDK4 Paradigm
To illustrate the potency of the pyrazolo[4,3-b]pyridine scaffold, we examine its application as a dual inhibitor of FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4)[4]. In Acute Myeloid Leukemia (AML), mutated FLT3 drives abnormal cell survival via the STAT5 and PI3K pathways, while hyperactive CDK4 drives unregulated cell cycle progression.
Targeting a single node often leads to adaptive resistance. By utilizing a 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative, researchers can simultaneously collapse both the upstream survival signaling and the downstream cell cycle machinery[4].
Fig 1. Dual inhibition of FLT3 and CDK4 pathways by pyrazolo[4,3-b]pyridine derivatives.
Experimental Protocols: Self-Validating Benchmarking Systems
To objectively benchmark IC50 values, the assay design must eliminate artifacts. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard ELISA. HTRF eliminates wash steps, thereby maintaining the thermodynamic equilibrium of the inhibitor-kinase complex and preventing the dissociation of slow-binding pyrazolo[4,3-b]pyridine inhibitors[3].
Self-Validating HTRF Kinase Assay Methodology
A robust assay must be self-validating, meaning it contains internal controls that prove the biochemical system functioned correctly, regardless of the test compound's performance.
-
Reagent Preparation & Equilibration: Prepare 1X Kinase Buffer (e.g., HEPES pH 7.4, MgCl2, EGTA, DTT, and 0.01% Tween-20). Causality: The specific ionic strength and pH mimic physiological conditions, ensuring the kinase remains in its active conformation, while Tween-20 prevents non-specific compound aggregation.
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[4,3-b]pyridine inhibitor and the reference drug in 100% DMSO. Dilute into the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a strict 1% DMSO across all wells prevents solvent-induced enzyme denaturation while capturing the full sigmoidal dose-response curve.
-
Internal Controls Setup (Critical for Trustworthiness):
-
Max Signal Control (0% Inhibition): Kinase + Substrate + ATP + 1% DMSO vehicle. (Validates maximum enzyme activity).
-
Min Signal Control (100% Inhibition): Substrate + ATP + Buffer + 1% DMSO. (Validates background fluorescence).
-
Reference Standard: Run a clinical-grade inhibitor (e.g., Palbociclib for CDK4) in parallel. If the reference drug's IC50 shifts >3-fold from historical baselines, the entire plate is invalidated.
-
-
Kinase Reaction: Combine the kinase, peptide substrate, and inhibitor. Pre-incubate for 15 minutes at room temperature before adding ATP. Causality: Pre-incubation allows competitive inhibitors to fully occupy the ATP-binding pocket before the high-affinity natural substrate (ATP) is introduced. Incubate the complete reaction for 60 minutes.
-
Detection & Readout: Add HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and XL665-conjugated streptavidin). Read the Time-Resolved FRET signal at 665 nm and 620 nm. Calculate the IC50 using a 4-parameter logistic (4PL) regression model[3].
Fig 2. Self-validating HTRF kinase assay workflow for accurate IC50 determination.
Quantitative Data: IC50 Comparative Analysis
The table below summarizes the benchmarking of various pyrazolo[4,3-b]pyridine derivatives against standard clinical reference drugs across multiple therapeutic targets.
| Target | Scaffold Derivative | Benchmark IC50 (nM) | Reference Drug | Reference IC50 (nM) | Clinical Context |
| FLT3 | 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine (Cmpd 23k) | 11.0 | Gilteritinib | ~2.0 - 5.0 | Acute Myeloid Leukemia[4] |
| CDK4 | 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine (Cmpd 23k) | 7.0 | Palbociclib | ~11.0 | AML / Solid Tumors[4] |
| PD-1/PD-L1 | 1-methyl-1H-pyrazolo[4,3-b]pyridine (Cmpd D38) | 9.6 | BMS-202 | ~18.0 | Immuno-oncology[5] |
| ALK2 | Pyrazolo[4,3-b]pyridine (Lead Cmpd 1) | 95.0 | Dorsomorphin | ~100.0 | FOP / Oncology[3] |
| c-Met | 1-sulfonyl-pyrazolo[4,3-b]pyridine (Cmpd 35) | <10.0 | Crizotinib | ~11.0 | NSCLC[1] |
| AChE | Pyrazolo[4,3-d]pyridine isostere (Cmpd 9) | 6010.0 | Tacrine (THA) | ~160.0 | Neurodegenerative[6] |
Data Interpretation: The 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative (Compound 23k) demonstrates exceptional dual-potency, outperforming the standard CDK4 inhibitor Palbociclib (7.0 nM vs 11.0 nM) while maintaining highly competitive low-nanomolar inhibition against FLT3[4]. Furthermore, the scaffold's utility extends beyond kinases, showing sub-10 nM efficacy in disrupting protein-protein interactions like PD-1/PD-L1 (Compound D38)[5].
Beyond IC50: Pharmacokinetics & Metabolic Stability
While achieving a low biochemical IC50 is critical, a Senior Application Scientist must evaluate the holistic druggability of the molecule. High potency in vitro does not guarantee in vivo efficacy if the molecule suffers from poor metabolic stability.
For example, early 1-sulfonyl-pyrazolo[4,3-b]pyridine c-Met inhibitors (e.g., Compound 35) exhibited excellent IC50 values (<10 nM) and formed perfect hydrogen bonds with Met1160 and Tyr1230 in the kinase hinge region[1]. However, pharmacokinetic profiling revealed an unsatisfactory intrinsic clearance rate of 88 μL/min/mg. Metabolite analysis identified the vulnerability: rapid hydroxylation of the bicyclic ring[1].
To counter these liabilities, structural optimization often requires modifying the Topological Polar Surface Area (TPSA). By replacing solvent-exposed NH linkers with oxygen atoms, researchers can subtly decrease the TPSA, thereby improving membrane permeability and oral bioavailability without sacrificing the core's hinge-binding affinity[1].
Conclusion
The pyrazolo[4,3-b]pyridine scaffold represents a highly versatile and potent pharmacophore in modern drug design. When rigorously benchmarked using self-validating HTRF assays, derivatives of this class frequently match or exceed the IC50 performance of standard reference drugs like Palbociclib, Crizotinib, and BMS-202. However, successful clinical translation requires balancing this profound target affinity with strategic structural modifications to mitigate metabolic clearance and optimize bioavailability.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Advances (via PubMed Central) URL:[Link]
-
Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors Source: Bioorganic Chemistry (via PubMed) URL:[Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction Source: Bioorganic Chemistry (via PubMed) URL:[Link]
-
Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Pharmaceuticals (MDPI) URL:[Link]
-
Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres: A New Class of Potent and Selective Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
